Enhanced Lipophilicity Compared to Methyl Ester
Ethyl 4-fluoro-3-methylbenzoate demonstrates significantly higher calculated lipophilicity (XLogP = 2.6) than its direct analog, Methyl 4-fluoro-3-methylbenzoate (XLogP = 1.92) [1]. This increase in lipophilicity is a direct consequence of the ethyl ester group, which enhances the molecule's ability to partition into lipid membranes.
| Evidence Dimension | Lipophilicity (Calculated XLogP) |
|---|---|
| Target Compound Data | XLogP = 2.6 |
| Comparator Or Baseline | Methyl 4-fluoro-3-methylbenzoate; XLogP = 1.92 |
| Quantified Difference | Δ XLogP = +0.68 |
| Conditions | Computational prediction based on molecular structure. |
Why This Matters
For scientific selection, a higher logP value is critical for designing compounds requiring improved membrane permeability, which can be a key driver for oral bioavailability and CNS penetration in drug discovery programs.
- [1] Chem960. (n.d.). Ethyl 4-fluoro-3-methylbenzoate (CAS 148541-58-6) - XLogP Data. View Source
